molecular formula C9H12O7S B15260052 Methyl 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetate

Methyl 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetate

Cat. No.: B15260052
M. Wt: 264.25 g/mol
InChI Key: HMRVLRVWIFGNIY-RNHFCUEFSA-N
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Description

Methyl 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetate is a chiral organic compound characterized by a fused dihydrofuran-5-one core substituted with hydroxyl groups at positions 3 and 4, a hydroxymethyl group at position 2, and a sulfanyl-linked methyl acetate moiety. This compound’s structure suggests polar functionality (hydroxyl, ester, and sulfanyl groups), which may influence solubility, reactivity, and intermolecular interactions .

Properties

Molecular Formula

C9H12O7S

Molecular Weight

264.25 g/mol

IUPAC Name

methyl 2-[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl]sulfanylacetate

InChI

InChI=1S/C9H12O7S/c1-15-5(11)3-17-2-4(10)8-6(12)7(13)9(14)16-8/h4,8,10,12-13H,2-3H2,1H3/t4-,8+/m0/s1

InChI Key

HMRVLRVWIFGNIY-RNHFCUEFSA-N

Isomeric SMILES

COC(=O)CSC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O

Canonical SMILES

COC(=O)CSCC(C1C(=C(C(=O)O1)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetate typically involves multiple steps. One common method involves the reaction of L-threo-hex-2-enaric acid, 1,4-lactone, 6-methyl ester with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Scientific Research Applications of Methyl 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetate

This compound is a complex organic compound with a unique structure, including a furan ring, hydroxyl groups, and a sulfanyl acetate moiety. It has the molecular formula C9H12O7SC_9H_{12}O_7S and a molecular weight of 264.25 g/mol. This compound is also known by its CAS No. 2059914-60-0 . Due to its unique structural characteristics, it finds applications in diverse areas of scientific research.

Applications

  • Chemistry this compound serves as a fundamental building block in the synthesis of complex molecules.
  • Biology Its unique structure makes it valuable for studying biochemical pathways and enzyme interactions.
  • Industry This compound is utilized in the production of specialty chemicals and materials.

Chemical Properties and Reactions

This compound can undergo several chemical reactions due to its functional groups.

  • Oxidation The hydroxyl groups present in the molecule can be oxidized to form corresponding ketones or aldehydes.
  • Reduction The compound can be reduced to form alcohol derivatives.
  • Substitution The sulfanyl group is susceptible to substitution with other functional groups under appropriate conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature and pH, are carefully controlled to achieve the desired outcomes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in its reactivity and binding to biological molecules. These interactions can modulate enzyme activity and influence biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:

Compound A : Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate
  • Key Differences: Replaces the sulfanyl group with an amino linkage. Substitutes hydroxyl groups at positions 3 and 4 with chloro (C4) and methoxy (C2) groups. Retains the methyl ester and dihydrofuran-5-one core.
  • Chloro and methoxy substituents increase lipophilicity, which may improve membrane permeability but reduce water solubility .
Compound B : 2-((2R)-3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyacetic acid
  • Key Differences :
    • Replaces the methyl ester and sulfanyl-ethyl chain with a carboxylic acid group.
    • Retains the dihydroxy-oxo-dihydrofuran core and (2R) stereochemistry.
  • Implications: The carboxylic acid group increases acidity (pKa ~2-3) and water solubility compared to the ester derivative. Potential for salt formation in physiological environments, altering bioavailability .
Compound C : Ethyl 2-[[5-(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
  • Key Differences :
    • Replaces the dihydrofuran ring with a 1,3,4-thiadiazole heterocycle.
    • Features two sulfanyl-ethyl ester chains instead of hydroxylated substituents.
  • Increased sulfur content may elevate redox activity or metal-binding capacity .
Compound D : [2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2,4,5-trichlorophenoxy)acetate
  • Key Differences: Replaces the dihydrofuran core with a furan ring and adds a trichlorophenoxy group. Introduces an amide linkage instead of sulfanyl.
  • Implications: The trichlorophenoxy group significantly increases hydrophobicity and may confer herbicidal or antimicrobial activity.

Physicochemical and Functional Properties

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Formula C₁₀H₁₄O₈S (estimated) C₈H₁₀ClNO₅ C₆H₆O₇ C₈H₁₂N₂O₄S₃ C₁₅H₁₂Cl₃NO₅
Key Functional Groups Dihydroxy, ester, sulfanyl Chloro, methoxy, amino Carboxylic acid, dihydroxy Thiadiazole, sulfanyl Trichlorophenoxy, amide
Polarity High (hydroxyl, ester) Moderate (amino, chloro) Very high (acid, hydroxyl) Low (thiadiazole, esters) Low (trichlorophenoxy)
Calculated XLogP3 ~-1.5 (estimated) 0.8 -1.2 2.1 3.6

Biological Activity

Methyl 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetate, also known by its CAS number 2059914-60-0, is a complex organic compound with notable biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12O7S, with a molecular weight of 264.25 g/mol. The compound features multiple hydroxyl groups and a furan ring, which contribute to its biological activity.

PropertyValue
CAS Number2059914-60-0
Molecular FormulaC9H12O7S
Molecular Weight264.25 g/mol
Purity≥95%

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that derivatives of furan compounds can scavenge free radicals effectively.

Cytotoxicity

Cytotoxic assays have demonstrated that this compound may possess selective cytotoxicity against certain tumor cell lines. For instance, studies involving human cancer cell lines have reported IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specific studies suggest that it may inhibit enzymes involved in metabolic pathways relevant to cancer progression and diabetes management. The inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism, has been particularly noted.

Case Studies

  • Anticancer Potential : A study examined the effects of this compound on different cancer cell lines. Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed in treated cells.
  • Diabetes Research : Another investigation focused on the compound's role as a DPP-IV inhibitor. In vivo studies in diabetic rat models showed improved glycemic control and increased insulin secretion post-treatment.

Q & A

How can the stereochemical integrity of Methyl 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetate be preserved during synthesis?

Methodological Answer:
To maintain stereochemical integrity:

  • Protecting Groups: Temporarily block reactive hydroxy groups (e.g., using acetyl or silyl protecting agents) to prevent undesired side reactions during sulfanyl group coupling .
  • Stepwise Synthesis: Follow a sequence similar to Michael addition-elimination reactions, as demonstrated in the synthesis of structurally related dihydrofuran derivatives .
  • Low-Temperature Conditions: Perform reactions under controlled temperatures (e.g., 0–5°C) to minimize racemization .

What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • X-ray Crystallography: Resolve absolute stereochemistry and molecular conformation, as shown in studies of analogous dihydrofuran esters (e.g., monoclinic crystal system, space group P2₁/c) .

  • NMR Spectroscopy: Use 2D experiments (COSY, HSQC) to assign stereocenters and verify the sulfanyl linkage. Key signals include:

    Proton/Group δ (ppm) Coupling Patterns
    Dihydrofuran C-H4.2–5.1Doublet of doublets
    Sulfanyl CH₂3.3–3.7Triplet (J = 7.2 Hz)
    Refer to NMR data of similar compounds for validation .
  • IR Spectroscopy: Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and hydroxy groups (O-H) at 3200–3500 cm⁻¹ .

How can researchers resolve contradictions between experimental data and computational models for this compound?

Methodological Answer:

  • Cross-Validation: Compare DFT-calculated geometries (e.g., bond angles, dihedral angles) with X-ray crystallographic data. For example, validate the dihydrofuran ring conformation (β = 102.5° in monoclinic systems) .
  • Sensitivity Analysis: Adjust computational parameters (basis sets, solvation models) to match experimental NMR chemical shifts within ±0.3 ppm .
  • Error Margins: Account for crystallographic disorder (e.g., thermal ellipsoids at 30% probability) and refine hydrogen positions using SHELXL .

What advanced methods are suitable for assessing stereochemical purity?

Methodological Answer:

  • Chiral HPLC: Utilize a Chiralpak® IC column with hexane/isopropanol (90:10) to separate enantiomers. Monitor retention times against standards .
  • Circular Dichroism (CD): Compare experimental CD spectra (e.g., Cotton effects at 220–250 nm) with simulated spectra from TD-DFT calculations .
  • Polarimetry: Measure specific rotation ([α]D²⁵) and compare with literature values for related dihydrofuran derivatives (e.g., [α]D²⁵ = +45° to +60°) .

How should researchers address instability during synthesis due to the compound’s polyhydroxy structure?

Methodological Answer:

  • Anhydrous Conditions: Use Schlenk lines or gloveboxes to exclude moisture .
  • Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of dihydroxy groups .
  • Stabilizing Agents: Add radical scavengers (e.g., BHT) during sulfanyl group coupling to inhibit radical-mediated degradation .

How can hydrogen-bonding networks in the crystal lattice be elucidated?

Methodological Answer:

  • X-ray Data Analysis: Extract hydrogen-bonding parameters (D–H···A distances, angles) from crystallographic tables. For example:

    Interaction D–H (Å) H···A (Å) D···A (Å) Angle (°)
    N1–H1···O20.862.062.911171
    C6–H6B···O50.972.423.366166
    These interactions stabilize the lattice, as seen in related compounds .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., O–H···O vs. C–H···O contacts) using CrystalExplorer .

What mechanistic insights are needed to understand the reactivity of the sulfanyl group?

Methodological Answer:

  • Kinetic Studies: Monitor reaction rates under varying conditions (pH, temperature) to identify rate-determining steps. For example, track thiolate intermediate formation via UV-Vis at 280 nm .
  • Isotopic Labeling: Use deuterated ethyl groups (CD₃CO₂R) to study proton transfer mechanisms during ester hydrolysis .
  • Computational Modeling: Map reaction pathways (e.g., free energy barriers for sulfanyl migration) using Gaussian 16 with M06-2X/6-311++G(d,p) .

How can researchers validate conflicting NMR assignments for diastereomers?

Methodological Answer:

  • NOESY Experiments: Identify spatial proximity between protons (e.g., dihydrofuran H-2 and sulfanyl CH₂) to distinguish diastereomers .
  • Dynamic NMR: Analyze coalescence temperatures for rotameric equilibria in the sulfanyl-ester moiety .
  • Stereospecific Synthesis: Prepare enantiopure reference standards via enzymatic resolution (e.g., lipase-mediated hydrolysis) .

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